1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Description

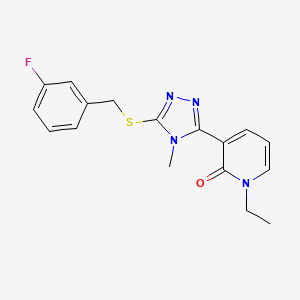

1-Ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core fused with a 1,2,4-triazole ring. The triazole moiety is substituted with a methyl group at the 4-position and a 3-fluorobenzylthio group at the 5-position, while the pyridinone ring is N-ethylated. This structure combines electron-deficient (triazole) and electron-rich (pyridinone) systems, which may influence its physicochemical and biological properties. The compound’s design is inspired by analogs targeting microbial and enzymatic activity, such as antifungal and antitubercular agents .

Synthetic routes for similar compounds involve nucleophilic substitution between thiol-containing triazoles and halogenated benzyl derivatives, followed by purification via MPLC or recrystallization .

Properties

IUPAC Name |

1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-3-22-9-5-8-14(16(22)23)15-19-20-17(21(15)2)24-11-12-6-4-7-13(18)10-12/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMLJFMYOWWUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, commonly referred to as compound 1, is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antifungal properties. This article reviews the synthesis, structure, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of 344.4 g/mol. The structure features a pyridine ring substituted with a triazole moiety and a thioether group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇FN₄OS |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1105228-75-8 |

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate pyridine derivatives with thioether precursors and triazole intermediates. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis techniques .

Antimicrobial Activity

Recent studies indicate that compound 1 exhibits significant antimicrobial activity against various pathogens. Notably, it has shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with an IC50 value of approximately 5.3 μM in vitro . This suggests that the compound may serve as a promising lead in the development of new antitubercular agents.

Antifungal Activity

In addition to its antibacterial properties, compound 1 has demonstrated antifungal activity against several fungal strains. A comparative study found that similar triazole derivatives possess varying degrees of antifungal efficacy, indicating that modifications in the structure can significantly influence biological outcomes .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating resistant strains of bacteria and fungi. For instance:

- Study on Mtb : A series of compounds structurally related to compound 1 were tested against drug-resistant strains of Mtb, revealing that modifications in the thioether group can enhance activity against resistant isolates .

- Fungal Infections : Research focusing on the antifungal properties noted that compounds similar to compound 1 inhibited growth in Candida species, showcasing potential for treating fungal infections in immunocompromised patients .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the fluorobenzyl thio group is crucial for maintaining high biological activity. Variations in substituents on the aromatic rings significantly affect potency; for example, electron-withdrawing groups generally enhance activity while bulky substituents diminish it .

Scientific Research Applications

Biological Activities

The compound's structure incorporates a triazole moiety fused with a pyridine ring, which is often associated with significant pharmacological effects. The biological activities of this compound can be categorized as follows:

- Antifungal Properties : Triazole derivatives are widely recognized for their antifungal activities. Research indicates that modifications in the triazole or pyridine components can significantly enhance both solubility and biological activity against fungal pathogens.

- Antibacterial Effects : Similar to its antifungal properties, this compound has demonstrated efficacy against various bacterial strains. Its mechanism of action typically involves disrupting bacterial cell wall synthesis or function.

Anticancer Research

Recent studies have explored the potential anticancer properties of 1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one. The compound has shown promise in inhibiting tumor cell growth in vitro:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests a potential role in developing novel anticancer therapies .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific functional groups that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy:

| Component | Modification | Effect on Activity |

|---|---|---|

| Triazole Moiety | Substituent Variation | Alters potency against fungi/bacteria |

| Pyridine Ring | Positioning of Fluorine | Enhances lipophilicity and bioavailability |

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related triazole compounds:

- Antitubercular Activity : A study synthesized various triazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The findings indicated that certain structural modifications led to enhanced antitubercular properties .

- Anticancer Evaluation : In vitro assays on different cancer cell lines (e.g., breast cancer, melanoma) demonstrated that compounds with similar structural features exhibited significant cytotoxicity, suggesting that this compound could also possess comparable effects .

Comparison with Similar Compounds

Substituent Impact Analysis:

- 4-Position of Triazole: Methyl (target) vs.

- 5-Position of Triazole : 3-Fluorobenzylthio (target) vs. nitro or chlorofluorobenzyl (Compounds 18, 20): Fluorine improves metabolic stability; nitro groups may confer reactivity but reduce solubility .

- Pyridinone vs.

Spectroscopic and Analytical Data

- ¹H NMR: Aromatic protons in 3-fluorobenzylthio analogs resonate at δ 7.2–7.4 ppm, while pyridinone protons appear as deshielded singlets (δ 8.1–8.3 ppm) .

- HRMS : Triazole-containing compounds show precise mass matches (e.g., Compound 18: calc. 416.1831, found 416.1831) , ensuring structural fidelity.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| 1 | Ethanol, 100°C, 2 h | pH control, stoichiometric ratios |

| 2 | NaH, DMF, RT | Catalyst efficiency, inert atmosphere |

| 3 | K₂CO₃, DMSO, 80°C | Solvent polarity, reaction time |

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : Iterative refinement with SHELXL , addressing disorder or twinning (common in flexible substituents like the 3-fluorobenzyl group) .

Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic positions .

Q. Critical Parameters :

- Resolution (< 0.8 Å) ensures accurate bond-length measurements.

- Twinning analysis (Hooft parameter) mitigates data misinterpretation .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Systematic optimization via Design of Experiments (DoE):

Variables : Temperature, solvent (polar vs. non-polar), catalyst loading (e.g., Pd/C for cross-couplings) .

Response Surface Methodology : Identifies interactions between variables (e.g., ethanol/water mixtures enhance solubility of intermediates) .

By-Product Analysis : LC-MS or TLC monitors side reactions (e.g., over-alkylation).

Q. Example Workflow :

- Catalyst Screening : Compare NaH, KOtBu, and DBU for thioether formation efficiency .

- Solvent Effects : DMSO improves pyridinone coupling but may increase epimerization; DMF balances reactivity and stability .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

Contradictions often arise from assay variability or compound stability:

Replicate Studies : Repeat assays (n ≥ 3) under identical conditions (e.g., ATP concentration in kinase assays) .

Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with SPR (surface plasmon resonance) and cellular viability (MTT assay) .

Stability Profiling : HPLC monitors compound degradation in buffer/DMSO to rule out false negatives .

Case Study : Discrepant IC₅₀ values for kinase inhibition may stem from:

- pH Sensitivity : Triazole-thioether stability varies in acidic lysosomal compartments .

- Redox Conditions : Thioether oxidation to sulfoxide alters activity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or kinases).

MD Simulations : GROMACS simulates ligand-protein dynamics (20 ns trajectories) to assess binding stability .

QSAR Models : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on bioactivity .

Q. Validation :

- Compare docking scores (ΔG) with experimental IC₅₀ values.

- Mutagenesis studies (e.g., Ala-scanning) confirm critical binding residues .

Environmental Impact: How to design studies assessing the compound’s environmental fate?

Answer:

Adopt the INCHEMBIOL framework :

Abiotic Studies :

- Hydrolysis : Monitor degradation at pH 5–9 (OECD 111).

- Photolysis : Simulate sunlight exposure (λ > 290 nm).

Biotic Studies :

- Microbial Degradation : Use activated sludge (OECD 301B) to assess biodegradability.

- Ecototoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Q. Experimental Design :

| Parameter | Condition |

|---|---|

| Hydrolysis | 50°C, pH 7.4, 5 days |

| Photolysis | UV-A light, 25°C, 72 h |

| Microbial Assay | OECD 301B, 28-day incubation |

Advanced: How to address crystallographic disorder in the 3-fluorobenzyl substituent?

Answer:

Data Collection : High-resolution datasets (≤ 0.8 Å) reduce model ambiguity .

Refinement Strategies :

- Split Models : Assign partial occupancy to disordered atoms.

- Constraints : Apply SIMU/DELU restraints to thermal parameters .

Validation : Check R₁/Rfree convergence and electron density maps (e.g., omit maps) .

Example : Fluorine positional disorder resolved using SHELXL ’s PART instruction .

Advanced: What methodologies enable structure-activity relationship (SAR) studies?

Answer:

Analog Synthesis : Vary substituents (e.g., replace 3-fluorobenzyl with 4-fluorophenyl) .

Biological Profiling : Test analogs against a panel of targets (e.g., 10 kinases).

Data Analysis :

- 3D-QSAR : CoMFA/CoMSIA maps electrostatic/hydrophobic contributions .

- Cluster Analysis : Group compounds by activity profiles (e.g., PCA).

Q. SAR Table :

| Substituent | IC₅₀ (nM, Kinase X) | LogP |

|---|---|---|

| 3-Fluorobenzyl | 12 ± 1.5 | 2.8 |

| 4-Chlorobenzyl | 28 ± 3.2 | 3.1 |

| Benzyl | 45 ± 4.7 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.